molecular formula C13H14N2O B2370122 N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 1240968-49-3

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B2370122
CAS No.: 1240968-49-3
M. Wt: 214.268
InChI Key: CKLFKGYHXAJXEP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound that features a cyanomethyl group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with cyanomethylating agents. One common method involves the use of cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-isoquinolinium salts
  • N-(cyanomethyl)-pyridinium salts

Uniqueness

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its tetrahydronaphthalene core, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLFKGYHXAJXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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